molecular formula C17H17FN2O5S2 B12200380 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

Cat. No.: B12200380
M. Wt: 412.5 g/mol
InChI Key: VEVUOPBTONRLDT-ZSOIEALJSA-N
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Description

This compound features a 2,4-dioxo-1,3-thiazolidin-3-yl core with a (5Z)-5-(3-fluorobenzylidene) substituent, conferring stereospecificity and enhanced electronic properties due to the fluorine atom. The acetamide side chain is N-methyl-substituted and linked to a 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone moiety that enhances metabolic stability and solubility.

Properties

Molecular Formula

C17H17FN2O5S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C17H17FN2O5S2/c1-19(13-5-6-27(24,25)10-13)15(21)9-20-16(22)14(26-17(20)23)8-11-3-2-4-12(18)7-11/h2-4,7-8,13H,5-6,9-10H2,1H3/b14-8-

InChI Key

VEVUOPBTONRLDT-ZSOIEALJSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. The sulfone group’s introduction is critical for subsequent reactivity and stability.

Amination and N-Methylation

The sulfone intermediate undergoes amination via nucleophilic substitution with methylamine in aqueous or alcoholic media. For example, reacting 1,1-dioxidotetrahydrothiophen-3-yl bromide with methylamine at 70–80°C for 2 hours yields N-methyl-1,1-dioxidotetrahydrothiophen-3-amine.

Acetamide Formation

The amine is acylated with chloroacetyl chloride or activated acetic acid derivatives (e.g., acetic anhydride) in the presence of a base such as triethylamine. Propylphosphonic anhydride (T3P) has been employed as a coupling agent to enhance efficiency, achieving yields >80% under mild conditions.

Coupling of Thiazolidinedione and Acetamide Subunits

The final step involves conjugating the thiazolidinedione core with the N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide group. Two principal strategies are documented:

Nucleophilic Acylation

The thiazolidinedione’s nitrogen reacts with an α-chloroacetamide derivative (e.g., 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide) in the presence of potassium carbonate. This SN2 reaction proceeds in dimethylformamide (DMF) at 60–80°C, with yields influenced by steric hindrance and electronic effects.

Carbodiimide-Mediated Coupling

A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or T3P to activate the carboxylic acid derivative of the thiazolidinedione. The activated species couples with the tetrahydrothiophene sulfone amine in dichloromethane or tetrahydrofuran, achieving >75% yield after purification by column chromatography.

Stereochemical Control and Purification

The Z-configuration of the benzylidene group is maintained via:

  • Low-temperature reactions : Conducting the Knoevenagel condensation below 100°C minimizes isomerization.

  • Crystallization : Recrystallization from ethanol or ethyl acetate enriches the Z-isomer due to differential solubility.

Final purification typically employs silica gel chromatography (hexane/ethyl acetate gradients) or preparative HPLC. Analytical characterization via ¹H/¹³C NMR and high-resolution mass spectrometry confirms structural integrity.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Stereoselectivity
Knoevenagel-DES68–90%4–6 hHigh (Z > 95%)
Nucleophilic Acylation65–78%12–24 hModerate
Carbodiimide Coupling75–85%6–8 hHigh

The carbodiimide-mediated route offers superior yield and stereochemical control but requires costly reagents. Green chemistry approaches using DES balance efficiency and environmental impact.

Optimization Challenges and Solutions

  • Byproduct Formation : Hydrolysis of the thiazolidinedione ring under acidic conditions is mitigated by maintaining pH >7 during coupling.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification. Switchable solvents (e.g., 2-methyltetrahydrofuran) are emerging alternatives.

  • Scale-Up Limitations : Continuous flow systems improve heat transfer and reaction homogeneity for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

Antidiabetic Potential

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide exhibit significant biological activities. Specifically, thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, often share structural similarities with this compound. These compounds work primarily by enhancing insulin sensitivity and modulating glucose metabolism .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the thiazolidine ring is particularly notable as it has been associated with various anticancer mechanisms .

Antioxidant Properties

The compound may also exhibit antioxidant activity due to its ability to scavenge free radicals. This property is crucial in protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and diabetes .

Bioavailability and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Research into the absorption, distribution, metabolism, and excretion (ADME) profiles will help ascertain its viability as a drug candidate .

Case Study 1: Antidiabetic Efficacy

A study conducted on structurally similar thiazolidinediones demonstrated their effectiveness in lowering blood glucose levels in diabetic models. The findings suggest that this compound may yield similar results due to its analogous structure .

Case Study 2: Anticancer Properties

In vitro studies have shown that compounds with thiazolidine cores can inhibit the proliferation of various cancer cell lines. The specific mechanisms include cell cycle arrest and apoptosis induction. Future studies should focus on this compound's potential anticancer effects .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of the Thiazolidinone Core

The 2,4-dioxo-1,3-thiazolidin-3-yl scaffold is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include:

  • Substituents at the 5-position: The 3-fluorobenzylidene group in the target compound contrasts with benzylidene (non-fluorinated) or heteroaromatic (e.g., thienylmethylene) groups in analogs. Fluorination increases lipophilicity and may enhance target binding .

Acetamide Side Chain Modifications

The N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide side chain distinguishes the target compound from:

  • N-Aryl acetamides : Analogs with N-(2-methylphenyl) or N-(5-fluoroindol-3-yl)ethyl groups () exhibit varied solubility and bioavailability due to differing aromatic substituents .
  • Sulfone vs. Non-Sulfone Moieties: The sulfone group in the target compound improves oxidative stability compared to non-sulfonated tetrahydrothiophen derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Thiazolidinone Substituents Acetamide Side Chain Molecular Weight Key Features Reference
Target Compound 5-(3-Fluorobenzylidene), 2,4-dioxo N-methyl, sulfone 426.5 g/mol High metabolic stability, Z-configuration
Compound 5-Benzylidene, 4-oxo, 2-thioxo N-(2-methylphenyl) ~380 g/mol Electrophilic thioxo group
Compound 5-(Thienylmethylene), 2,4-dioxo N-[2-(5-fluoroindol-3-yl)ethyl] 412.4 g/mol Heteroaromatic substituent
Compound 3-Fluorophenyl, thiazolidinone Isoniazid derivatives ~350–400 g/mol Anticancer activity

Research Findings and Implications

  • Stereochemical Specificity : The (5Z)-configuration of the benzylidene group is critical for bioactivity, as seen in analogs (e.g., ). X-ray crystallography (using SHELXL, as in ) confirms this geometry .
  • Fluorine Effects : The 3-fluoro substituent enhances binding to hydrophobic pockets in target proteins, as demonstrated in ’s anticancer compounds .
  • Sulfone Advantages: The sulfone group in the tetrahydrothiophen ring likely reduces metabolic degradation compared to non-oxidized sulfur analogs .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydrothiophene moiety and a thiazolidine ring with fluorobenzylidene substituents. Its structural formula can be represented as follows:

C16H18FN2O4S\text{C}_{16}\text{H}_{18}\text{F}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It inhibits topoisomerases I and II, enzymes critical for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Biological Activity and Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in different studies:

Cell Line IC50 (μM) Reference
A549 (Lung adenocarcinoma)6.5
Hep G2 (Liver cancer)4.9
MDA-MB-231 (Breast cancer)5.4
HeLa (Cervical cancer)7.2
U87 (Glioblastoma)8.0

Case Studies

  • In Vitro Antitumor Activity : A study conducted on various cancer cell lines demonstrated that the compound exhibited selective cytotoxicity towards malignant cells while sparing non-cancerous cells. For instance, it showed significantly lower toxicity against MCF-10A (non-cancerous breast epithelial cells) compared to A549 cells, suggesting a favorable therapeutic index.
  • Mechanistic Insights : Research indicated that the presence of electron-withdrawing groups in the compound's structure enhanced its potency against cancer cells. The thiazolidine core was found to be crucial for its interaction with cellular targets, as modifications led to varied biological responses.
  • Comparative Studies : In comparative studies with other thiazolidine derivatives, this compound demonstrated superior antiproliferative activity, particularly against resistant cancer cell lines such as A2780cis (cisplatin-resistant ovarian adenocarcinoma).

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